[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.: 1353953-54-4
Cat. No.: VC8232666
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1353953-54-4 |
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Molecular Formula | C17H27N3O2 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C17H27N3O2/c1-2-20(13-16-8-10-19(12-16)11-9-18)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3 |
Standard InChI Key | PXWKDVJZKRAZMV-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester features a pyrrolidine ring substituted at the 3-position with a methyl group bearing both an ethyl-carbamate moiety and a 2-aminoethyl side chain. The benzyl ester group introduces aromaticity and lipophilicity, which may influence solubility and membrane permeability. The molecular formula is , with a molecular weight of 305.42 g/mol .
Stability and Reactivity
Carbamic acid esters are generally susceptible to hydrolysis under acidic or basic conditions, with the benzyl ester group offering moderate protection compared to alkyl variants. The presence of the primary amine in the 2-aminoethyl side chain introduces potential for Schiff base formation or Michael addition reactions, which could be exploited in prodrug design .
Synthesis and Manufacturing
Historical Production Methods
Patent CA2801101A1 outlines a multi-step synthesis for structurally related carbamic acid esters, providing a template for hypothetical routes to [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester:
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Pyrrolidine Functionalization:
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Carbamate Formation:
Table 2: Hypothetical Reaction Conditions
Challenges in Scale-Up
The discontinuation notice from CymitQuimica cites "production challenges" as a key factor, likely related to:
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Intermediate Instability: Aldehyde intermediates in reductive amination are prone to polymerization .
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Purification Complexity: Diastereomer separation due to undefined stereochemistry at the pyrrolidine 3-position.
Discontinuation and Alternatives
Table 3: Structurally Related Compounds
Compound Name | Supplier | Key Differences |
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(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamate | SMolecule | Stereospecific 2-position substitution |
1-Amino-pyrrolidine-3-carboxylic acid | Fluorochem | Carboxylic acid instead of ester |
Synthetic Workarounds
For research requiring this specific compound, custom synthesis routes incorporating:
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Stereocontrolled Alkylation: Chiral auxiliaries or asymmetric catalysis to control pyrrolidine substitution.
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Protecting Group Strategies: tert-Butoxycarbonyl (Boc) for amine stabilization during synthesis .
Analytical Characterization Challenges
Spectroscopic Identification
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